molecular formula C17H27NO3 B2475894 4-Tert-butyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide CAS No. 1911718-69-8

4-Tert-butyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide

Cat. No. B2475894
M. Wt: 293.407
InChI Key: NLRYWORUODDAAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar benzamide compounds has been performed starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . These methods provide detailed information about the atomic composition and arrangement in the molecule.


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve free radical bromination, nucleophilic substitution, and oxidation . These reactions can occur at the benzylic position, which can be resonance stabilized .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various methods. For example, the molecular formula, average mass, and monoisotopic mass can be determined .

Safety And Hazards

The safety and hazards associated with similar compounds depend on their specific chemical structure and properties. For example, some compounds may be classified as flammable liquids .

properties

IUPAC Name

4-tert-butyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3/c1-16(2,3)14-8-6-13(7-9-14)15(19)18-12-17(4,20)10-11-21-5/h6-9,20H,10-12H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRYWORUODDAAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C)(CCOC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide

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